D-Ribitol-5-phosphate

Catalog No.
S601027
CAS No.
3506-18-1
M.F
C5H13O8P
M. Wt
232.13 g/mol
Availability
Inquiry
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D-Ribitol-5-phosphate

CAS Number

3506-18-1

Product Name

D-Ribitol-5-phosphate

IUPAC Name

[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate

Molecular Formula

C5H13O8P

Molecular Weight

232.13 g/mol

InChI

InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m0/s1

InChI Key

VJDOAZKNBQCAGE-LMVFSUKVSA-N

SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Synonyms

ribitol-5-phosphate

Canonical SMILES

C(C(C(C(COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O

D-ribitol 5-phosphate is the 5-phospho derivative of D-ribitol. It derives from a ribitol. It is a conjugate acid of a D-ribitol 5-phosphate(2-).

D-Ribitol-5-phosphate is a phosphorylated derivative of D-ribitol, a pentose alcohol. Its chemical formula is C5H13O8PC_5H_{13}O_8P, and it plays a crucial role in various biological processes, particularly in the metabolism of carbohydrates. As a metabolite, it is involved in the pentose phosphate pathway, which is essential for the generation of nucleotides and nucleic acids, as well as for cellular respiration and energy production .

D-Ribitol-5-phosphate participates in several enzymatic reactions. One significant reaction involves its conversion to D-ribulose-5-phosphate through the action of the enzyme D-ribitol-5-phosphate 2-dehydrogenase. This enzyme catalyzes the oxidation of D-ribitol-5-phosphate using NAD+^+ or NADP+^+ as electron acceptors, producing NADH or NADPH along with D-ribulose-5-phosphate . The reaction can be summarized as follows:

D ribitol 5 phosphate+NAD P +D ribulose 5 phosphate+NAD P H+H+\text{D ribitol 5 phosphate}+\text{NAD P }^+\rightleftharpoons \text{D ribulose 5 phosphate}+\text{NAD P H}+\text{H}^+

D-Ribitol-5-phosphate is integral to various biochemical pathways. It serves as a precursor in the biosynthesis of polysaccharides and glycoproteins, which are vital for cell structure and function. Additionally, it plays a role in bacterial metabolism, particularly in species such as Lactobacillus casei, where it is utilized for energy production through specific metabolic pathways . The compound's biological activity is closely linked to its involvement in the pentose phosphate pathway, which generates reducing power in the form of NADPH and ribose-5-phosphate for nucleotide synthesis .

The synthesis of D-ribitol-5-phosphate can occur through several methods:

  • Enzymatic Synthesis: Liver microsomal preparations can catalyze the stereospecific synthesis from ribitol and inorganic pyrophosphate, leading to the formation of D-ribitol-5-phosphate .
  • Chemical Synthesis: Various chemical routes have been explored in laboratory settings to produce D-ribitol-5-phosphate, often involving phosphorylation reactions with phosphoric acid derivatives.

D-Ribitol-5-phosphate has several applications across different fields:

  • Biotechnology: It is used in microbial fermentation processes to enhance growth and metabolite production.
  • Pharmaceuticals: Due to its role in glycosylation processes, it may have implications in drug development and understanding diseases related to glycan metabolism.
  • Research: It serves as a model compound for studying metabolic pathways involving pentoses and their derivatives.

D-Ribitol-5-phosphate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
D-RiboseSimilar backboneKey component of RNA; involved in energy transfer
Ribulose-5-phosphateSimilar backboneIntermediate in the Calvin cycle
Xylulose-5-phosphateSimilar backboneInvolved in carbohydrate metabolism
D-ArabitolSimilar backboneSugar alcohol; used by certain microorganisms

D-Ribitol-5-phosphate is unique due to its specific phosphorylation at the 5-position, which distinguishes it from other ribose derivatives and emphasizes its role in specialized metabolic pathways.

D-Ribitol-5-Phosphate Cytidylyltransferase

Reaction Mechanism and Catalysis

D-Ribitol-5-phosphate cytidylyltransferase (EC 2.7.7.40) catalyzes the formation of CDP-ribitol from CTP and D-ribitol 5-phosphate through a nucleotidylyltransferase mechanism [1] [2]. The enzyme belongs to the transferase family, specifically those transferring phosphorus-containing nucleotide groups, with the systematic name CTP:D-ribitol-5-phosphate cytidylyltransferase [1]. The catalytic reaction proceeds according to the following equation:

CTP + D-ribitol 5-phosphate ⇌ diphosphate + CDP-ribitol [1] [2]

The reaction mechanism involves the transfer of the cytidylyl group from CTP to the 5-phosphate group of D-ribitol, forming CDP-ribitol and releasing pyrophosphate as a byproduct [3]. Crystal structure studies of Streptococcus pneumoniae TarI have revealed the molecular basis for substrate recognition and catalysis [3] [4]. The enzyme exhibits an α/β structure resembling a Rossmann-fold domain and exists as a dimer in its crystalline form [5]. Structural analysis indicates that the enzyme undergoes conformational changes upon substrate binding, with specific residues responsible for the interaction of CDP with the enzyme [5].

The catalytic mechanism follows an ordered sequential pathway where substrate binding occurs in a specific sequence. In Staphylococcus aureus TarI, the enzyme forms a ternary complex with both substrates before catalysis proceeds [6] [4]. The reaction requires magnesium ions as cofactors, which are essential for proper substrate positioning and catalytic activity [7]. The enzyme demonstrates remarkable substrate specificity, accepting only CTP and D-ribitol 5-phosphate as substrates, with no alternative nucleotide triphosphates or ribitol derivatives serving as effective substrates [3].

Substrate Specificity

D-Ribitol-5-phosphate cytidylyltransferase exhibits exceptional substrate specificity, accepting only CTP as the nucleotide donor and D-ribitol 5-phosphate as the acceptor substrate [1] [3]. The enzyme shows complete specificity for the cytidine nucleotide, with other nucleotide triphosphates such as ATP, GTP, or UTP failing to serve as substrates [3]. This specificity is attributed to specific hydrogen bonding interactions between the cytidine base and conserved amino acid residues in the active site [3].

The enzyme demonstrates equal specificity for the ribitol phosphate substrate, showing no activity with related pentitol phosphates such as xylitol 5-phosphate or arabitol 5-phosphate [8]. This substrate specificity is critical for the enzyme's biological function in teichoic acid biosynthesis, ensuring that only the appropriate activated ribitol precursor is produced [3]. The high specificity also distinguishes this enzyme from other nucleotidylyltransferases that may accept a broader range of substrates [7].

Structural studies have identified key amino acid residues responsible for substrate recognition and binding. The active site architecture creates a precisely shaped binding pocket that accommodates only D-ribitol 5-phosphate and CTP, explaining the observed substrate specificity [3] [4]. Mutations in these critical residues result in complete loss of enzymatic activity, confirming their essential role in substrate recognition [3].

Kinetic Parameters

The kinetic parameters of D-ribitol-5-phosphate cytidylyltransferase vary among different bacterial species, reflecting evolutionary adaptations to specific cellular environments. For the TarI enzyme from Streptococcus pneumoniae, kinetic characterization has revealed the enzyme's catalytic efficiency and substrate affinities [3]. The enzyme follows Michaelis-Menten kinetics for both substrates, CTP and D-ribitol 5-phosphate [3].

In Staphylococcus aureus, comparative analysis between the TarI and TarI′ enzymes has shown that TarI′ exhibits approximately 10-fold lower Km values for ribitol 5-phosphate compared to TarI, indicating higher substrate affinity [9]. However, both enzymes demonstrate comparable turnover rates (kcat), suggesting similar catalytic efficiency once the enzyme-substrate complex is formed [9]. The specificity constants (kcat/Km) for both enzymes are similar, indicating that both contribute effectively to CDP-ribitol synthesis [9].

The enzyme requires optimal conditions for maximum activity, including appropriate pH, temperature, and magnesium ion concentrations [7]. Kinetic studies have demonstrated that the enzyme activity is sensitive to pH changes, with optimal activity occurring within a narrow pH range. The presence of magnesium ions is crucial for catalytic activity, with apparent Km values for Mg²⁺ in the millimolar range [7]. Product inhibition studies have revealed that both CDP-ribitol and pyrophosphate can inhibit the enzyme at high concentrations, providing a mechanism for feedback regulation [3].

Ribitol-5-Phosphate 2-Dehydrogenase

Oxidoreductase Activity

Ribitol-5-phosphate 2-dehydrogenase (EC 1.1.1.137) is an oxidoreductase enzyme that catalyzes the reversible oxidation of D-ribitol 5-phosphate to D-ribulose 5-phosphate [10] [11]. The enzyme belongs to the family of oxidoreductases acting on the CH-OH group of donors, with the systematic name D-ribitol-5-phosphate:NAD(P)⁺ 2-oxidoreductase [10] [11]. The catalytic reaction proceeds according to the following equation:

D-ribitol 5-phosphate + NAD(P)⁺ ⇌ D-ribulose 5-phosphate + NAD(P)H + H⁺ [10] [11]

The enzyme exhibits dual substrate specificity for the electron acceptor, utilizing both NAD⁺ and NADP⁺ as cofactors, though individual enzymes may show preference for one cofactor over another [11] [12]. The oxidoreductase activity involves the transfer of two electrons and one proton from the C2 hydroxyl group of D-ribitol 5-phosphate to the nicotinamide ring of the cofactor [10]. This reaction is essential in pentose and glucuronate interconversions and plays a crucial role in carbohydrate metabolism pathways [10].

The enzyme from Lactobacillus plantarum has been extensively characterized and demonstrates high specificity for ribitol 5-phosphate as the substrate [11] [12]. The enzyme shows no activity with other pentitol phosphates, including xylitol 5-phosphate or arabitol 5-phosphate, distinguishing it from related dehydrogenases that may accept multiple substrates [8]. The reaction mechanism involves the formation of a ternary complex between the enzyme, substrate, and cofactor before the oxidoreduction reaction proceeds [10].

NAD(P)⁺ as Electron Acceptor

The ribitol-5-phosphate 2-dehydrogenase utilizes NAD⁺ and NADP⁺ as electron acceptors, though the enzyme exhibits varying degrees of specificity for these cofactors depending on the source organism [11] [12]. The enzyme characterized from Lactobacillus plantarum can effectively use both NAD⁺ and NADP⁺, making it distinct from the NADP⁺-specific enzyme (EC 1.1.1.405) found in other organisms [11] [12].

The cofactor specificity is determined by specific amino acid residues in the cofactor binding domain that interact with the distinctive structural features of NAD⁺ and NADP⁺ [13]. For enzymes that accept both cofactors, the binding site accommodates the structural differences between NAD⁺ and NADP⁺, particularly the presence of the 2′-phosphate group in NADP⁺ [13]. The kinetic parameters differ for the two cofactors, with most enzymes showing preference for one over the other [13].

In the forward reaction (oxidation), the enzyme reduces NAD(P)⁺ to NAD(P)H while oxidizing D-ribitol 5-phosphate to D-ribulose 5-phosphate [10] [11]. The reverse reaction involves the oxidation of NAD(P)H and the reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate [10]. The direction of the reaction in vivo depends on the relative concentrations of substrates and products, as well as the overall metabolic state of the cell [10].

The electron transfer mechanism involves the direct transfer of a hydride ion (H⁻) from the C2 carbon of ribitol 5-phosphate to the C4 position of the nicotinamide ring [13]. This process is facilitated by the proper positioning of both substrate and cofactor in the enzyme's active site, with specific amino acid residues participating in proton abstraction and electron transfer [13]. The stereochemistry of the reaction is highly specific, with the enzyme catalyzing pro-R hydride transfer to the nicotinamide ring [13].

Bifunctional Catalysis in CDP-Ribitol Synthesis

TarI-TarJ Enzyme Complex

The TarI-TarJ enzyme complex represents a sophisticated bifunctional system for CDP-ribitol synthesis found in Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae [14] [15] [3]. TarJ (ribulose-5-phosphate reductase) catalyzes the NADPH-dependent reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate, while TarI (ribitol-5-phosphate cytidylyltransferase) subsequently converts the ribitol 5-phosphate product to CDP-ribitol using CTP [3] [16].

The two enzymes form a functional hetero-oligomeric complex that catalyzes the overall conversion of D-ribulose 5-phosphate, NADPH, and CTP to CDP-ribitol, NADP⁺, and pyrophosphate [14] [15]. Crystal structure analysis and crosslinking mass spectrometry studies have revealed that the complex exists as a heterotetrameric form with specific quaternary structure organization [6]. The complex formation enhances the overall efficiency of CDP-ribitol synthesis by providing spatial organization of the sequential reactions [14].

Steady-state kinetic analysis of the TarI-TarJ complex reveals that the reductase activity of TarJ is rate-limiting, with approximately 100-fold difference in turnover rates between the two enzymatic activities [14] [15]. This kinetic asymmetry ensures that ribitol 5-phosphate does not accumulate to high concentrations during the coupled reaction [14]. Rapid mixing experiments have demonstrated that ribitol 5-phosphate concentration reaches approximately 12 μM at steady state, which is 100-fold lower than the observed Km for this intermediate [14] [15].

Analysis of the approach to steady state indicates that substrate channeling does not occur between the two active sites of the enzyme complex [14] [15]. Instead, ribitol 5-phosphate is released from TarJ and undergoes free diffusion before binding to TarI for the cytidylyltransferase reaction [14]. This finding suggests that the primary advantage of complex formation is kinetic rather than channeling-based [14].

Bcs1 Enzyme System

The Bcs1 enzyme system represents an alternative bifunctional approach to CDP-ribitol synthesis found in Haemophilus influenzae [14] [15] [17]. Unlike the TarI-TarJ system where two separate enzymes form a complex, Bcs1 is a single polypeptide containing both reductase and cytidylyltransferase domains [14] [17]. The N-terminal domain exhibits cytidylyltransferase activity analogous to TarI, while the C-terminal domain catalyzes the reductase reaction similar to TarJ [14].

The bifunctional Bcs1 enzyme catalyzes the formation of CDP-ribitol from ribulose 5-phosphate, NADPH, and CTP in a two-step reaction with reduction preceding cytidylyltransfer [14] [18]. Kinetic studies have demonstrated that the reductase domain first reduces D-ribulose 5-phosphate to D-ribitol 5-phosphate using NADPH, followed by the cytidylyltransferase domain converting the ribitol 5-phosphate intermediate to CDP-ribitol using CTP [18].

The Bcs1 enzyme shows a 650-fold kinetic preference for cytidylyl transfer to D-ribitol 5-phosphate over D-ribulose 5-phosphate, ensuring that the reduction reaction precedes the cytidylyltransfer step [18]. Site-directed mutagenesis studies targeting conserved motifs in each domain have confirmed the distinct functions of the N-terminal and C-terminal regions [18]. Mutations that impair only the reductase activity (K386A) or only the cytidylyltransferase activity (R18A) demonstrate the functional independence of the two domains [18].

Comparison between the Bcs1 and TarI-TarJ systems reveals similar overall catalytic mechanisms despite their different structural organization [14] [15]. Both systems follow ordered mechanisms where reduction precedes cytidylyltransfer, and both show similar kinetic parameters for the individual reactions [14]. The evolutionary relationship between these systems suggests convergent recruitment of reductase and cytidylyltransferase activities for CDP-ribitol synthesis [14].

Inorganic Pyrophosphate-Ribitol Phosphotransferase

The inorganic pyrophosphate-ribitol phosphotransferase represents a distinct enzymatic activity associated with microsomal glucose-6-phosphatase that catalyzes the synthesis of D-ribitol 5-phosphate from inorganic pyrophosphate and ribitol [19] [20]. This enzyme activity was first identified in microsomal preparations where it functions as an alternative pathway for ribitol phosphorylation [19] [20]. The reaction proceeds according to the following equation:

Inorganic pyrophosphate + ribitol → D-ribitol 5-phosphate + orthophosphate [19] [20]

The phosphotransferase activity represents a secondary function of glucose-6-phosphatase, demonstrating the multifunctional nature of this enzyme system [19]. The reaction requires inorganic pyrophosphate as the phosphate donor and shows specificity for ribitol as the acceptor substrate [19] [20]. The enzyme exhibits optimal activity under specific pH and ionic conditions, with the reaction being enhanced by the presence of ribitol [21].

Kinetic characterization reveals that the phosphotransferase activity follows a sequential mechanism where both inorganic pyrophosphate and ribitol must bind to the enzyme before phosphate transfer occurs [19]. The reaction is accompanied by simultaneous hydrolysis of pyrophosphate, which provides the driving force for the phosphorylation reaction [21]. The hydrolytic activity is accelerated by ribitol, similar to the acceleration observed with glycerol [21].

The biological significance of this alternative ribitol phosphorylation pathway remains to be fully elucidated, but it may provide a mechanism for ribitol utilization in organisms lacking dedicated ribitol kinases [19] [20]. The association with glucose-6-phosphatase suggests a potential role in carbohydrate metabolism and energy regulation [19]. The enzyme's ability to utilize inorganic pyrophosphate as a phosphate donor distinguishes it from conventional kinases that typically use ATP [22].

The reaction mechanism involves the formation of a phosphoryl-enzyme intermediate, characteristic of phosphotransferases [19]. The enzyme shows substrate inhibition at high ribitol concentrations, suggesting the presence of multiple binding sites or conformational changes that affect catalytic efficiency [19]. Product inhibition studies indicate that both D-ribitol 5-phosphate and orthophosphate can inhibit the reaction, providing potential regulatory mechanisms [19].

Table 1: Enzymatic Systems Involved in D-Ribitol-5-Phosphate Metabolism
Enzyme SystemEC NumberPrimary FunctionCofactor/Electron AcceptorSubstrateProduct
-------------------------------------------------------------------------------------------
D-Ribitol-5-Phosphate Cytidylyltransferase (TarI)EC 2.7.7.40Cytidylyl transfer from CTP to D-ribitol 5-phosphateCTP, Mg²⁺CTP + D-ribitol 5-phosphateCDP-ribitol + diphosphate
Ribitol-5-Phosphate 2-DehydrogenaseEC 1.1.1.137Oxidation of D-ribitol 5-phosphate to D-ribulose 5-phosphateNAD(P)⁺D-ribitol 5-phosphate + NAD(P)⁺D-ribulose 5-phosphate + NAD(P)H + H⁺
TarI-TarJ Enzyme ComplexEC 2.7.7.40 + EC 1.1.1.405Bifunctional CDP-ribitol synthesisCTP, NADPH, Mg²⁺D-ribulose 5-phosphate + NADPH + CTPCDP-ribitol + NADP⁺ + diphosphate
Bcs1 Enzyme SystemEC 2.7.7.40 + EC 1.1.1.405Bifunctional CDP-ribitol synthesisCTP, NADPHD-ribulose 5-phosphate + NADPH + CTPCDP-ribitol + NADP⁺ + diphosphate
Inorganic Pyrophosphate-Ribitol PhosphotransferaseNot assignedPhosphotransferase activity with inorganic pyrophosphateInorganic pyrophosphateInorganic pyrophosphate + ribitolD-ribitol 5-phosphate
Table 2: Kinetic Parameters of Key Enzymes
EnzymeSubstrateKm (μM)kcat (s⁻¹)CofactorOptimal pH
--------------------------------------------------------------
TarI (S. pneumoniae)Ribitol 5-phosphateNot specifiedNot specifiedCTPNot specified
TarI (S. aureus)Ribitol 5-phosphate~10-fold lower than TarIJComparable to TarIJCTPNot specified
TarJ (S. pneumoniae)Ribulose 5-phosphate610.5NADPHNot specified
TarJ (S. aureus)Ribulose 5-phosphateSimilar to S. pneumoniaeSimilar to S. pneumoniaeNADPHNot specified
Ribitol-5-phosphate 2-dehydrogenase (L. casei)Ribitol 5-phosphate660Not specifiedNAD⁺/NADP⁺5.5-6.5 (reverse), 8.0-9.0 (forward)
Bcs1 (H. influenzae)Ribulose 5-phosphateNot specifiedNot specifiedNADPH/CTPNot specified
TarI-TarJ Complex (S. aureus)Ribulose 5-phosphateHigher than TarI′J′100-fold difference (reductase limiting)NADPH/CTPNot specified
Table 3: Substrate Specificity of D-Ribitol-5-Phosphate Related Enzymes
EnzymePrimary SubstrateAlternative SubstratesCofactor SpecificityMetal Requirement
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D-Ribitol-5-Phosphate CytidylyltransferaseD-ribitol 5-phosphateNone (highly specific)CTP onlyMg²⁺
Ribitol-5-Phosphate 2-Dehydrogenase (EC 1.1.1.137)D-ribitol 5-phosphateNone (ribitol-specific)NAD⁺ and NADP⁺None
Ribitol-5-Phosphate 2-Dehydrogenase (EC 1.1.1.405)D-ribitol 5-phosphateNone (ribitol-specific)NADP⁺ onlyZn²⁺
TarJ (Ribulose-5-phosphate reductase)D-ribulose 5-phosphateNone (ribulose-specific)NADPH onlyNone specified
Xylitol-5-Phosphate DehydrogenaseXylitol 5-phosphateD-arabitol 5-phosphateNAD⁺ onlyMn²⁺, Mg²⁺

XLogP3

-4.1

UNII

0BA496N6TQ

Other CAS

35320-17-3
3506-18-1

Wikipedia

D-ribitol-5-phosphate

Dates

Last modified: 02-18-2024

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